molecular formula C6H7NO2 B1267663 5-Aminobenzene-1,3-diol CAS No. 20734-67-2

5-Aminobenzene-1,3-diol

Cat. No. B1267663
Key on ui cas rn: 20734-67-2
M. Wt: 125.13 g/mol
InChI Key: PDCMTKJRBAZZHL-UHFFFAOYSA-N
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Patent
US08093349B2

Procedure details

To a 200-mL, 2-necked flask was added 31.5 g (250 mmol) of 1,3,5-trihydroxybenzene. After replaced with argon, 25 mL of 28% ammonia and water were added thereto, and the resulting mixture was stirred in a water bath for 18 hours. Water was removed away in vacuo and 50 mL of isopropanol was added. The obtained mixture was ice-cooled for 2 hours to precipitate a solid and the precipitated solid was obtained by filtration. The solid was washed with isopropanol and then vacuum-dried, whereby a desired product was obtained (Quantity: 11.4 g, 91.3 mmol, Yield: 37%).
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6](O)[CH:5]=[C:4]([OH:9])[CH:3]=1.[NH3:10]>O>[OH:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([OH:9])[CH:3]=1)[NH2:10]

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
OC1=CC(=CC(=C1)O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred in a water bath for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
Water was removed away in vacuo and 50 mL of isopropanol
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
CUSTOM
Type
CUSTOM
Details
the precipitated solid was obtained by filtration
WASH
Type
WASH
Details
The solid was washed with isopropanol
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC=1C=C(N)C=C(C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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